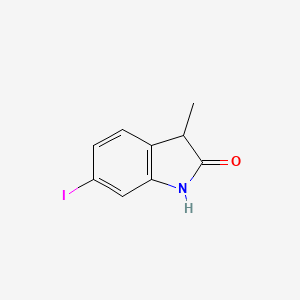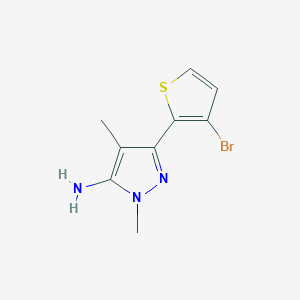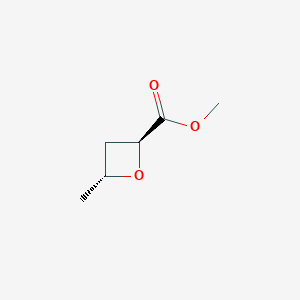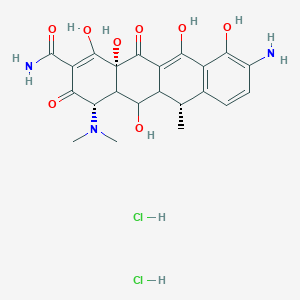![molecular formula C20H23N3 B13073402 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile is a complex organic compound that features a pyrrolidine ring, a benzonitrile group, and an amine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzonitrile group. The key steps include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Benzonitrile Group: This involves nitrile formation reactions, often using reagents like cyanogen bromide.
Linking the Components: The final step involves the formation of the amine linkage, typically through reductive amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine or nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile group can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine and benzonitrile groups but lacks the amine linkage.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyrrolidin-1-yl)methyl)phenyl)methanamine: Contains similar structural motifs but with additional functional groups.
Uniqueness
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Propiedades
Fórmula molecular |
C20H23N3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-[[[4-(pyrrolidin-1-ylmethyl)phenyl]methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C20H23N3/c21-13-17-3-5-18(6-4-17)14-22-15-19-7-9-20(10-8-19)16-23-11-1-2-12-23/h3-10,22H,1-2,11-12,14-16H2 |
Clave InChI |
QVSNQIBAIOBTKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


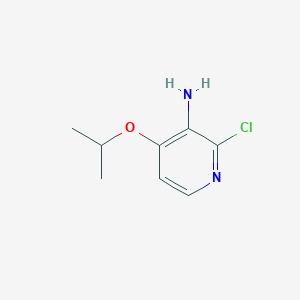
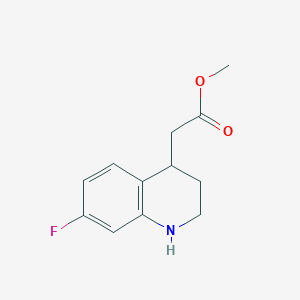
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
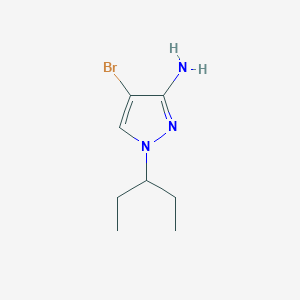
![4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
